4'-Cyano-3-(3-methoxyphenyl)propiophenone
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Description
The compound "4'-Cyano-3-(3-methoxyphenyl)propiophenone" is a chemical entity that has not been directly studied in the provided papers. However, related compounds with cyano and methoxyphenyl groups have been synthesized and characterized in various contexts. For instance, the synthesis of 3-cyano-3-methyl-7-methoxychroman-4-one and the study of copolymers with cyanophenyl groups suggest a broader interest in cyano-substituted phenyl compounds for their potential applications in materials science.
Synthesis Analysis
The synthesis of related compounds involves various strategies. For example, the abnormal product 3-t-butoxy-2-cyano-2-methyl-2',4'-dimethoxypropiophenone was obtained during the isomerization and alkylation process . In another study, copolymers were synthesized using Suzuki coupling of dibromothienyl benzonitrile monomers with a fluorene diboronic acid ester . These methods indicate that the synthesis of cyano-substituted phenyl compounds can be complex and may lead to unexpected products.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques. For instance, the structure of an abnormal product was confirmed in one study , while the crystal structure of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate was investigated by X-ray crystallography, revealing intermolecular hydrogen bonds and a chair conformation of the cyclohexane ring .
Chemical Reactions Analysis
The chemical reactions involving cyano and methoxyphenyl groups can lead to a variety of products with different properties. For example, the Knoevenagel reaction was used to synthesize photoluminescent phenylene vinylene oligomers . The reactivity of these groups under different conditions can result in compounds with unique photophysical and electrochemical properties, as seen in the synthesis of novel copolymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyano-substituted phenyl compounds have been studied extensively. Photophysical properties such as photoluminescence were observed in synthesized oligomers , while electrochemical properties were characterized in novel copolymers, showing red-shifted emissions and memory effects in polymer LEDs . The crystal structure analysis provided insights into the solid-state conformation and intermolecular interactions of such compounds .
Scientific Research Applications
Lasing Applications
- Scientific Field: Optoelectronics
- Summary of Application: This compound has been used in the synthesis of new candidates of thiophene/phenylene co-oligomer (TPCO) species for lasing applications . The synthesized compounds showed different or improved optoelectronic characteristics .
- Methods of Application: The compounds were synthesized and their amplified spontaneous emission (ASE) and optically pumped lasing were observed from the single crystals based on their well-shaped crystalline cavity and high group refractive index values .
- Results: The lasing threshold for the BP3T-OMe crystal was lower than that for the BP3T-CN crystal, which was attributed to their different molecular orientation .
Anticancer Research
- Scientific Field: Medicinal Chemistry
- Summary of Application: A new hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach under reflux condition . The structure of the title compound has been established by spectroscopic analysis .
- Methods of Application: The compound was synthesized and its structure was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . A computational approach was also applied in this study through molecular docking and MD simulation to explore its potency against breast cancer .
- Results: The results of the molecular docking study showed that the title compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) .
properties
IUPAC Name |
4-[3-(3-methoxyphenyl)propanoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-16-4-2-3-13(11-16)7-10-17(19)15-8-5-14(12-18)6-9-15/h2-6,8-9,11H,7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTKRNRHDSKAKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644216 |
Source
|
Record name | 4-[3-(3-Methoxyphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Cyano-3-(3-methoxyphenyl)propiophenone | |
CAS RN |
238097-11-5 |
Source
|
Record name | 4-[3-(3-Methoxyphenyl)-1-oxopropyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=238097-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-(3-Methoxyphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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